An In-depth Technical Guide to the Synthesis and Characterization of rac N'-Nitrosonornicotine-D4
An In-depth Technical Guide to the Synthesis and Characterization of rac N'-Nitrosonornicotine-D4
This technical guide provides a comprehensive overview of the synthesis and characterization of racemic N'-Nitrosonornicotine-D4 (NNN-D4), an isotopically labeled internal standard crucial for the quantitative analysis of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). This document is intended for researchers, scientists, and drug development professionals working in the fields of tobacco research, cancer research, and analytical chemistry.
Synthesis of rac N'-Nitrosonornicotine-D4
The synthesis of rac N'-Nitrosonornicotine-D4 is a multi-step process that begins with deuterated pyridine and proceeds through several key intermediates. The overall synthetic pathway is outlined below.
Synthetic Pathway
The synthesis commences with the bromination of pyridine-d5, followed by the introduction of a carboxyl group to form nicotinic acid-d4. Subsequent esterification, condensation with a pyrrolidinone derivative, reduction, and final nitrosation yield the target compound.
Caption: Synthetic pathway for rac N'-Nitrosonornicotine-D4.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of rac N'-Nitrosonornicotine-D4.
Step 1: Synthesis of 3-Bromopyridine-d4
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Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.[1]
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Procedure: To a solution of pyridine-d5 in fuming D₂SO₄, bromine is added dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the bromination. Upon completion, the mixture is carefully poured onto ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product. The crude 3-bromopyridine-d4 is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purified by distillation.
Step 2: Synthesis of Nicotinic acid-d4
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Reaction: 3-Bromopyridine-d4 undergoes a lithium-halogen exchange with n-butyllithium (n-BuLi), followed by carboxylation with dry ice (solid CO₂) and subsequent acidification to produce nicotinic acid-d4.[1]
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Procedure: A solution of 3-bromopyridine-d4 in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium is added dropwise, and the mixture is stirred to allow for the lithium-halogen exchange. Crushed dry ice is then added in excess, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4. The product is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of Ethyl nicotinate-d4
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Reaction: Nicotinic acid-d4 is converted to its acid chloride using thionyl chloride (SOCl₂), which is then esterified with absolute ethanol (EtOH) to give ethyl nicotinate-d4.[1]
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Procedure: Nicotinic acid-d4 is refluxed with an excess of thionyl chloride until the solid dissolves and gas evolution ceases. The excess thionyl chloride is removed under reduced pressure. The resulting crude nicotinoyl chloride-d4 hydrochloride is then carefully treated with absolute ethanol, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed, to yield ethyl nicotinate-d4. The product is purified by distillation under reduced pressure.
Step 4: Synthesis of Myosmine-d4
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Reaction: Ethyl nicotinate-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of a strong base, such as n-butyllithium and diisopropylamine (to form lithium diisopropylamide, LDA), followed by hydrolysis and decarboxylation to yield myosmine-d4.[1]
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Procedure: In an anhydrous solvent under an inert atmosphere, diisopropylamine is treated with n-butyllithium at a low temperature to form LDA. N-trimethylsilyl-2-pyrrolidinone is then added, followed by the dropwise addition of ethyl nicotinate-d4. After the condensation reaction, the mixture is subjected to acidic hydrolysis (e.g., with concentrated HCl), which also facilitates decarboxylation, to form myosmine-d4. The product is isolated by basification of the reaction mixture and extraction with an organic solvent, followed by purification, typically by distillation or chromatography.[1]
Step 5: Synthesis of rac-Nornicotine-d4
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Reaction: Myosmine-d4 is reduced with sodium borohydride (NaBH₄) to yield racemic nornicotine-d4.[1]
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Procedure: Myosmine-d4 is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-15 °C). The reaction mixture is stirred until the reduction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is worked up by adding water and extracting the product with an organic solvent. The organic extracts are dried and concentrated, and the resulting rac-nornicotine-d4 can be purified by distillation.
Step 6: Synthesis of rac N'-Nitrosonornicotine-D4
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Reaction: rac-Nornicotine-d4 is treated with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and an acid, to form rac N'-Nitrosonornicotine-D4.[1]
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Procedure: rac-Nornicotine-d4 is dissolved in an acidic aqueous solution (e.g., dilute HCl or acetic acid). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise. The reaction mixture is stirred at a low temperature for a specified period. After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated to yield rac N'-Nitrosonornicotine-D4. Purification can be achieved by chromatographic methods, such as preparative thin-layer chromatography.[1]
Characterization of rac N'-Nitrosonornicotine-D4
The identity, purity, and isotopic enrichment of the synthesized rac N'-Nitrosonornicotine-D4 are confirmed using various analytical techniques.
Analytical Workflow
The characterization of the final product typically involves a combination of spectroscopic and spectrometric methods to confirm the structure and assess its purity.
Caption: Analytical workflow for the characterization of NNN-D4.
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR is used to confirm the structure of the molecule. Due to the deuteration of the pyridine ring, the aromatic region of the ¹H NMR spectrum of NNN-D4 will be significantly simplified compared to unlabeled NNN, showing signals only for the pyrrolidine ring protons. The chemical shifts, multiplicities, and coupling constants of these protons are characteristic of the nornicotine scaffold.
Mass Spectrometry (MS)
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LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the primary technique for confirming the molecular weight and isotopic purity of NNN-D4. The precursor ion for NNN-D4 is typically observed at m/z 182 ([M+H]⁺). The isotopic distribution of this ion is analyzed to determine the percentage of deuteration.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇D₄N₃O | |
| Molecular Weight | 181.23 g/mol | |
| ¹H NMR (CDCl₃) | Signals corresponding to the pyrrolidine ring protons. Aromatic signals are absent due to deuteration. | |
| Mass Spectrometry (ESI+) | Precursor Ion (m/z): 182 ([M+H]⁺) |
Quantitative Data Summary
| Analyte | Purity | Isotopic Enrichment (d₄) | Solubility |
| rac N'-Nitrosonornicotine-D4 | ≥98% | >99% | Soluble in acetonitrile, chloroform, and methanol. |
This in-depth guide provides the essential information for the synthesis and characterization of rac N'-Nitrosonornicotine-D4. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and intermediates involved in this synthesis.
